Methanone, [4-(3-chlorophenyl)-1-piperazinyl](3-ethyl-5-methyl-4-isoxazolyl)-
Overview
Description
Methanone, 4-(3-chlorophenyl)-1-piperazinyl- is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a piperazine ring, a chlorophenyl group, and an isoxazole moiety
Preparation Methods
The synthesis of Methanone, 4-(3-chlorophenyl)-1-piperazinyl- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is typically synthesized through the reaction of ethylenediamine with a suitable dihalide under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the piperazine ring.
Formation of the Isoxazole Moiety: The isoxazole ring is often synthesized through a cyclization reaction involving an α,β-unsaturated ketone and hydroxylamine.
Final Coupling: The final step involves coupling the piperazine-chlorophenyl intermediate with the isoxazole derivative under appropriate conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
Methanone, 4-(3-chlorophenyl)-1-piperazinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Cyclization: The isoxazole moiety can participate in cyclization reactions, forming various heterocyclic compounds under specific conditions .
Scientific Research Applications
Methanone, 4-(3-chlorophenyl)-1-piperazinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of Methanone, 4-(3-chlorophenyl)-1-piperazinyl- involves its interaction with specific molecular targets. The piperazine ring and isoxazole moiety allow the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to inhibition or activation of specific pathways, depending on the target. The chlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Methanone, 4-(3-chlorophenyl)-1-piperazinyl- can be compared with other similar compounds, such as:
Methanone, (4-chlorophenyl)phenyl-: This compound lacks the piperazine and isoxazole moieties, resulting in different chemical reactivity and biological activity.
Methanone, (3-chlorophenyl)(4-chlorophenyl)-: This compound has two chlorophenyl groups but lacks the piperazine and isoxazole rings, leading to distinct properties and applications.
Indole Derivatives: These compounds share the heterocyclic nature with the isoxazole moiety but differ in their overall structure and reactivity.
The unique combination of functional groups in Methanone, 4-(3-chlorophenyl)-1-piperazinyl- contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-3-15-16(12(2)23-19-15)17(22)21-9-7-20(8-10-21)14-6-4-5-13(18)11-14/h4-6,11H,3,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNMRRNPUNJIOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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